3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid
Overview
Description
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H20BrNO5 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate is 409.05249 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Organic Synthesis
A class of N-(naphthalen-1-yl)-N'-alkyl oxalamides, similar in structure to N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate, has been shown to significantly enhance the efficiency of Cu-catalyzed arylation reactions. These ligands enable low-temperature coupling reactions of (hetero)aryl iodides and bromides with primary amines and ammonia, demonstrating their potential in simplifying the synthesis of (hetero)aryl amines (Gao et al., 2017).
Hydrogen Bonded Structures
Research into oxalates, which are structurally related to the compound of interest, has provided insights into their hydrogen bonded networks. Studies on various amine oxalates revealed different hydrogen bonding patterns, which are critical in understanding the thermal stability and molecular interactions of these compounds (Vaidhyanathan et al., 2002).
Photoinitiators for Polymerization
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, similar in their use of naphthylamine structures, have been synthesized and evaluated as effective photoinitiators under LED irradiation for radical and cationic photopolymerization. This indicates the potential of N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate in photopolymerization applications, offering a pathway to new materials and coatings (Zhang et al., 2018).
Singlet Oxygen Sensitizers
Compounds with bromo- and alkylamino-substituted naphthalene diimides, akin to the compound , have shown promising results as singlet oxygen sensitizers. These findings underscore the potential of N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate in photodynamic therapy and other applications requiring efficient generation of singlet oxygen (Doria et al., 2013).
Green Chemistry Approaches
In the context of sustainable chemistry, catalyst-free reactions utilizing oxalates have been explored for the synthesis of 1,3-oxazines in water, highlighting an eco-friendly methodology. This research suggests that N-{3-[(1-bromo-2-naphthyl)oxy]propyl}-2-propen-1-amine oxalate could play a role in developing greener synthetic routes (Deb et al., 2017).
Properties
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-prop-2-enylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.C2H2O4/c1-2-10-18-11-5-12-19-15-9-8-13-6-3-4-7-14(13)16(15)17;3-1(4)2(5)6/h2-4,6-9,18H,1,5,10-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJAUKJGMSFYKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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